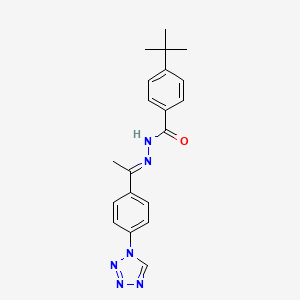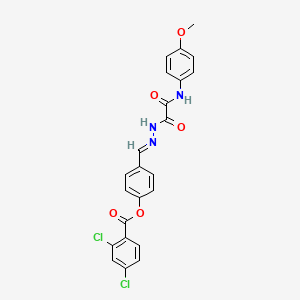![molecular formula C24H20N6O2 B12039055 benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478252-56-1](/img/structure/B12039055.png)
benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the following chemical formula:
C24H20N6O2
. It belongs to the class of hydrazones, which are derivatives of aldehydes or ketones formed by the condensation of hydrazine with the carbonyl group.Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for this compound are not widely documented. it’s essential to note that it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . Industrial production methods remain undisclosed.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly available. Major products formed from these reactions would require further investigation.
Scientific Research Applications
Chemistry::
- Potential ligand in coordination chemistry due to its hydrazone functionality.
- May participate in metal complexation reactions.
- Limited information exists, but it could be explored as a potential bioactive compound.
- No specific industrial applications are reported.
Mechanism of Action
The precise mechanism by which benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone exerts its effects remains unknown. Further research is necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, it’s essential to highlight its uniqueness within the hydrazone class. Similar compounds include benzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone , which shares structural features but differs in substitution patterns.
Properties
CAS No. |
478252-56-1 |
|---|---|
Molecular Formula |
C24H20N6O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H20N6O2/c1-29-21-20(22(31)27-24(29)32)30(15-18-12-7-11-17-10-5-6-13-19(17)18)23(26-21)28-25-14-16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,26,28)(H,27,31,32)/b25-14+ |
InChI Key |
CEJOMXCUZCEAJG-AFUMVMLFSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12038991.png)



![N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12039018.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12039022.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone](/img/structure/B12039045.png)
![N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12039051.png)
